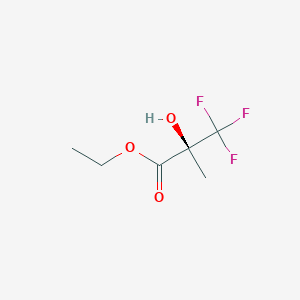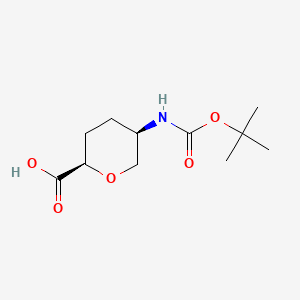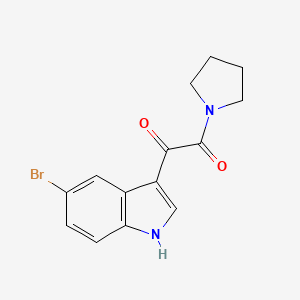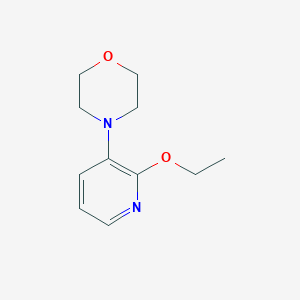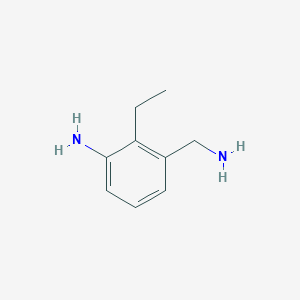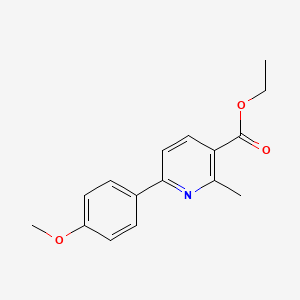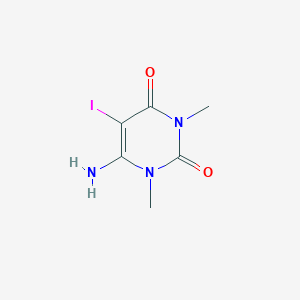
6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
説明
6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as AI-1, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its ability to interact with specific biomolecules. In the case of nucleic acids, 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione binds to the phosphate backbone of DNA and RNA through electrostatic interactions. This binding results in a conformational change in the nucleic acid structure, leading to an increase in fluorescence intensity.
In the case of cancer cells, 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. In addition to its fluorescent properties and anticancer activity, 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been reported to have antibacterial and antifungal properties. Studies have shown that 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the main advantages of using 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in lab experiments is its ability to selectively bind to nucleic acids, making it a useful tool for the detection and quantification of these biomolecules. Additionally, 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione's fluorescent properties and anticancer activity make it a promising candidate for the development of new diagnostic and therapeutic agents.
However, there are also limitations to the use of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in lab experiments. One limitation is its potential toxicity, particularly in high concentrations. Additionally, the synthesis of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be challenging and time-consuming, which may limit its widespread use in research.
将来の方向性
For the use of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in research include the development of new fluorescent probes, the exploration of its potential as a therapeutic agent for bacterial and fungal infections, and its potential use in the treatment of neurodegenerative diseases.
科学的研究の応用
6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of nucleic acids. Studies have shown that 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can selectively bind to DNA and RNA, resulting in a significant increase in fluorescence intensity. This property makes 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione a useful tool for the detection and quantification of nucleic acids in biological samples.
Another area of research involves the use of 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a potential anticancer agent. Studies have shown that 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This property makes 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
6-amino-5-iodo-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRGKRBCDQDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571969 | |
| Record name | 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
200190-41-6 | |
| Record name | 6-Amino-5-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



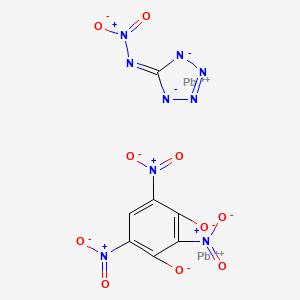

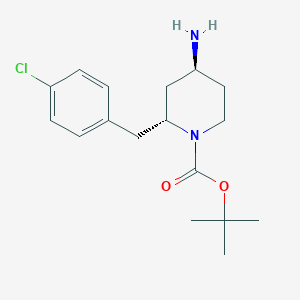
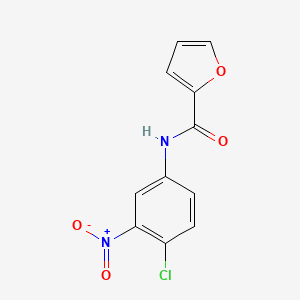
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)
